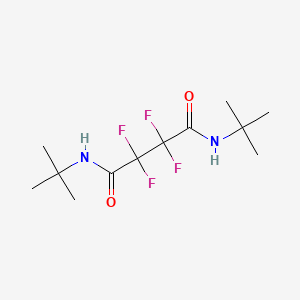
N,N'-di-tert-butyl-2,2,3,3-tetrafluorobutanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DI(TERT-BUTYL)-2,2,3,3-TETRAFLUOROSUCCINAMIDE is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound features a succinamide backbone with two tert-butyl groups and four fluorine atoms, making it a valuable reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI(TERT-BUTYL)-2,2,3,3-TETRAFLUOROSUCCINAMIDE typically involves the reaction of 2,2,3,3-tetrafluorosuccinic anhydride with tert-butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:
- Dissolution of 2,2,3,3-tetrafluorosuccinic anhydride in an appropriate solvent such as dichloromethane.
- Addition of tert-butylamine to the solution while maintaining a low temperature to control the reaction rate.
- Stirring the reaction mixture for several hours to ensure complete conversion.
- Purification of the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N,N-DI(TERT-BUTYL)-2,2,3,3-TETRAFLUOROSUCCINAMIDE may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-DI(TERT-BUTYL)-2,2,3,3-TETRAFLUOROSUCCINAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents for this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a new amide derivative, while oxidation may produce a carboxylic acid.
Scientific Research Applications
N,N-DI(TERT-BUTYL)-2,2,3,3-TETRAFLUOROSUCCINAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to modify amino acid residues.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-DI(TERT-BUTYL)-2,2,3,3-TETRAFLUOROSUCCINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with amino acid residues in proteins, leading to changes in their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group for amines in organic synthesis.
tert-Butyloxycarbonyl protecting group: Commonly used in peptide synthesis for protecting amino groups.
Uniqueness
N,N-DI(TERT-BUTYL)-2,2,3,3-TETRAFLUOROSUCCINAMIDE is unique due to its combination of tert-butyl groups and fluorine atoms, which impart distinct chemical properties. This makes it particularly useful in the synthesis of fluorinated compounds and in studies involving enzyme mechanisms.
Properties
Molecular Formula |
C12H20F4N2O2 |
|---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
N,N'-ditert-butyl-2,2,3,3-tetrafluorobutanediamide |
InChI |
InChI=1S/C12H20F4N2O2/c1-9(2,3)17-7(19)11(13,14)12(15,16)8(20)18-10(4,5)6/h1-6H3,(H,17,19)(H,18,20) |
InChI Key |
SYIWDHMHQCOWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C(C(C(=O)NC(C)(C)C)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















